molecular formula C14H11FO2S B6401962 5-Fluoro-2-(2-methylthiophenyl)benzoic acid CAS No. 1261894-41-0

5-Fluoro-2-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401962
CAS No.: 1261894-41-0
M. Wt: 262.30 g/mol
InChI Key: AXDNTCSKYABPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-methylthiophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a 2-methylthiophenyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the 2-methylthiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(2-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the 2-methylthiophenyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-5-(2-methylthiophenyl)benzoic acid

Comparison: 5-Fluoro-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a 2-methylthiophenyl group. This combination can enhance its chemical reactivity and biological activity compared to similar compounds. For example, 5-Fluoro-2-methylbenzoic acid lacks the 2-methylthiophenyl group, which may result in different reactivity and applications .

Properties

IUPAC Name

5-fluoro-2-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDNTCSKYABPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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